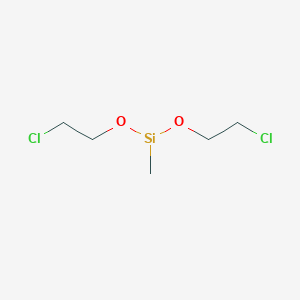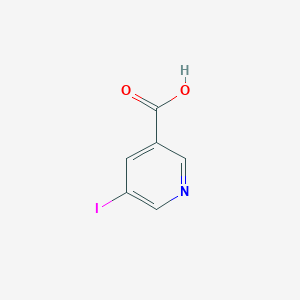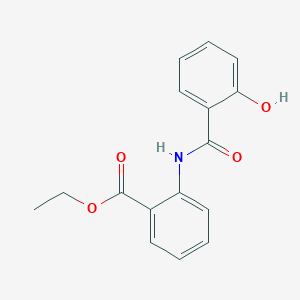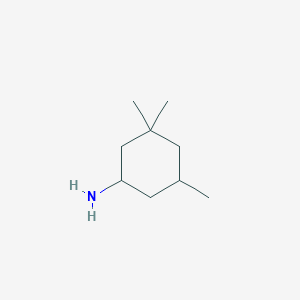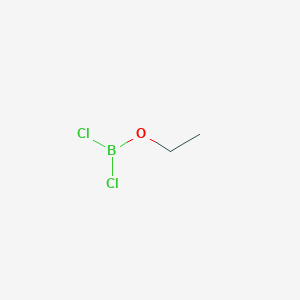
Dichloro-(ethoxy)borane
Overview
Description
Dichloro-(ethoxy)borane is a chemical compound with the molecular formula C2H5BCl2O . It contains a total of 11 atoms; 5 Hydrogen atoms, 2 Carbon atoms, 1 Oxygen atom, 2 Chlorine atoms, and 1 Boron atom .
Molecular Structure Analysis
The molecular weight of this compound is 126.778 . The structure of this compound can be viewed as a 2D Mol file or a computed 3D SD file .
Chemical Reactions Analysis
Organoboron compounds, including this compound, are used in various chemical reactions. For instance, they play a crucial role in Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Physical And Chemical Properties Analysis
This compound has a density of 1.125g/cm3 and a boiling point of 78.7ºC at 760mmHg . Its exact mass is 125.98100 and it has a LogP of 1.48540 .
Scientific Research Applications
Synthesis of β-chloroamines : Borane-methyl sulfide in dichloromethane is used to reduce α-chloro-, α,α-dichloro-, and α,α,α-trichloroimines to form β-chloroamines. This method has applications in the synthesis of certain insecticides (Kimpe & Stevens, 1991).
Formation of diaminophosphanide-boranes : Secondary diaminophosphane-borane is prepared from a chlorophosphane precursor and LiBH4, yielding corresponding metal diaminophosphanide-boranes. This has implications in molecular structure studies and metal complex synthesis (Blum et al., 2017).
Hydroboration of olefins : Dichloroborane shows distinct reactivity toward olefins compared to borane or alkylboranes, with applications in the hydroboration of 1-hexene and other olefins (Zweifel, 1967).
Synthesis of functionalized dialkylzincs : Diethyl(alkyl)boranes, produced by hydroboration of olefins with Et(2)BH, undergo boron-zinc exchange with Et(2)Zn. This process facilitates the synthesis of a range of polyfunctional primary, secondary, and benzylic diorganozincs, useful in various chemical reactions (Langer et al., 1996).
Preparation of borane adducts : Organic sulfides are used as borane carriers for hydroboration. This includes the synthesis of borane and chloroborane adducts, which play a significant role in hydroboration processes (Zaidlewicz et al., 2000).
Synthesis of dihydroboroles and diboretes : Dichloro(diisopropylamino)borane reacts with sodium/potassium alloy and unsaturated aliphatic hydrocarbons, forming dihydroboroles and diboretes. This contributes to the understanding of boron chemistry and its applications in synthesizing new compounds (Bromm et al., 1990).
Mechanism of Action
The Suzuki–Miyaura coupling reaction, in which organoboron compounds like Dichloro-(ethoxy)borane are used, involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, involves the transfer of organoboron groups from boron to palladium .
Safety and Hazards
Future Directions
Borinic acids, a subclass of organoboron compounds, have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The future of Dichloro-(ethoxy)borane and similar compounds may lie in these areas, with potential for further development and application in various fields of chemistry .
properties
IUPAC Name |
dichloro(ethoxy)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BCl2O/c1-2-6-3(4)5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUSKTVXHGPJDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167579 | |
| Record name | Dichloro-(ethoxy)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16339-28-9 | |
| Record name | Dichloroethoxyborane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16339-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloro-(ethoxy)borane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloro-(ethoxy)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)
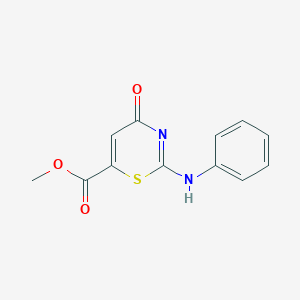
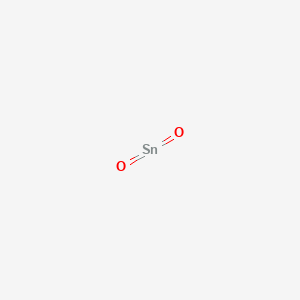
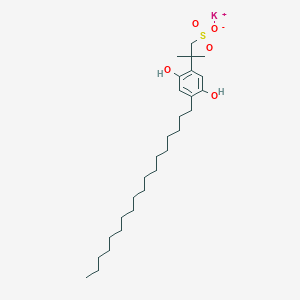

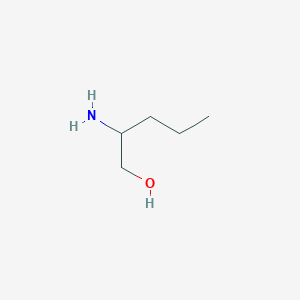

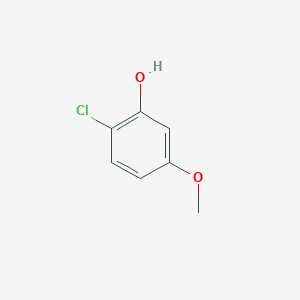

![(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B96192.png)
